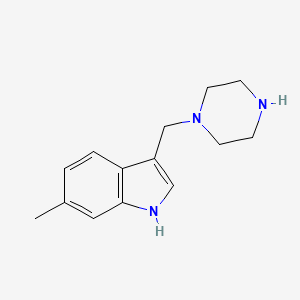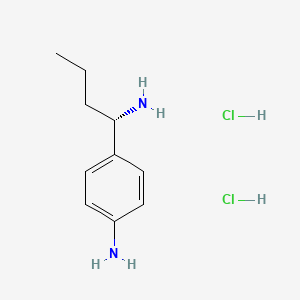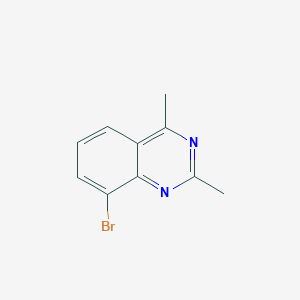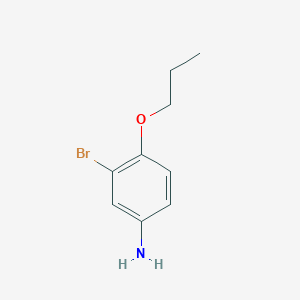
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a carbaldehyde group attached to a tetrahydroquinoline ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with ethyl bromide in the presence of a base such as potassium carbonate. This is followed by the formylation of the resulting product using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethyl and methyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: 1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Reduction: 1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and enhance the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
Neuroprotective Effects: It may modulate the expression of genes involved in the antioxidant defense system and inhibit apoptotic pathways, providing neuroprotection in models of neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the ethyl and carbaldehyde groups, making it less reactive in certain chemical reactions.
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but without the carbaldehyde group, affecting its reactivity and applications.
Uniqueness
1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is unique due to the presence of both the ethyl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80162-58-9 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-ethyl-2,2,4-trimethyl-3,4-dihydroquinoline-6-carbaldehyde |
InChI |
InChI=1S/C15H21NO/c1-5-16-14-7-6-12(10-17)8-13(14)11(2)9-15(16,3)4/h6-8,10-11H,5,9H2,1-4H3 |
InChI Key |
FUTDNPDMUTWSAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)C(CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)








![1-(2-Isopropylimidazo[1,2-a]pyridin-3-yl)-2-methylpropan-1-one](/img/structure/B11874783.png)
![1-(2-Phenylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11874796.png)
![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)

